(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
CAS No.: 924642-60-4
Cat. No.: VC8152346
Molecular Formula: C12H14BrFN2O
Molecular Weight: 301.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924642-60-4 |
|---|---|
| Molecular Formula | C12H14BrFN2O |
| Molecular Weight | 301.15 g/mol |
| IUPAC Name | (4-bromo-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | SSFVOHPVAZKIRO-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone, reflects its two primary substituents: a 4-bromo-2-fluorophenyl ring and a 4-methylpiperazine group. The carbonyl bridge between these moieties enhances electronic conjugation, influencing reactivity and intermolecular interactions . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 924642-60-4 |
| Molecular Formula | |
| Molecular Weight | 301.15 g/mol |
| Synonymous Names | SCHEMBL1447852, Methanone derivatives |
The presence of bromine and fluorine at the 4- and 2-positions of the phenyl ring introduces steric and electronic effects critical for binding to biological targets.
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves coupling a bromo-fluorophenyl precursor with a functionalized piperazine derivative. A common approach includes:
-
Halogenation: Electrophilic bromination and fluorination of a phenyl precursor using reagents like -bromosuccinimide (NBS) and Selectfluor .
-
Carbonyl Formation: Friedel-Crafts acylation or nucleophilic acyl substitution to introduce the methanone group.
-
Piperazine Coupling: Reacting the acylated intermediate with 4-methylpiperazine under basic conditions (e.g., ) in polar aprotic solvents like DMF or DMSO .
A representative synthetic pathway is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution | NBS, DMF, 0–25°C | 65–75% |
| 2 | Acylation | AcCl, AlCl, CHCl | 80–85% |
| 3 | Amine Coupling | 4-Methylpiperazine, KCO, DMF | 70–78% |
Structure-Activity Relationship (SAR) Considerations
Although SAR studies specific to this compound are sparse, analogs with similar halogenated aryl-piperazine scaffolds exhibit enhanced binding affinities for kinase and G protein-coupled receptors . For example:
-
Halogen Positioning: Meta- and para-halogens on the phenyl ring improve hydrophobic interactions with target proteins .
-
Piperazine Substitution: -Methylation reduces basicity, potentially enhancing blood-brain barrier permeability .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s logP value (calculated: ~2.8) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility . Stability studies indicate susceptibility to hydrolytic cleavage of the carbonyl group under strongly acidic or basic conditions.
ADME Profiling
While in vitro ADME data are unavailable, structural analogs demonstrate:
-
Absorption: Moderate oral bioavailability due to balanced lipophilicity .
-
Metabolism: Hepatic oxidation via CYP3A4, with potential bromine retention causing prolonged half-life .
Research Gaps and Future Directions
Current literature lacks direct evidence of this compound’s biological activity. Priority research areas include:
-
Target Identification: Screening against kinase and GPCR panels.
-
Toxicology: Assessing genotoxicity from bromine metabolism.
-
Formulation: Improving solubility via prodrug strategies or nanoencapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume